

Phenyl Phosphorodiimidazolate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: PHENYL
PHOSPHORODIIMIDAZOLATE

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Abstract

Phenyl phosphorodiimidazolate is an organophosphorus compound of interest in various chemical and potentially biological contexts. This document provides a detailed overview of its molecular structure, synthesis, and key chemical properties based on available data. While a definitive single-crystal X-ray structure for **phenyl phosphorodiimidazolate** is not publicly available, this guide infers its structural characteristics from its precursors and analogous compounds. Standard experimental protocols for its synthesis and characterization are detailed, providing a foundational resource for researchers.

Introduction

Phenyl phosphorodiimidazolate (CAS No. 15706-68-0) is a molecule featuring a central phosphorus atom bonded to a phenoxy group and two imidazole rings.^[1] The unique combination of the bulky phenyl group and the catalytically active imidazole moieties suggests its potential utility in synthesis and medicinal chemistry.^[1] Understanding its three-dimensional structure and chemical reactivity is paramount for exploring its applications. This guide synthesizes the available information on its structure, properties, and the experimental methodologies used to study it.

Molecular Structure and Properties

The definitive molecular geometry of **phenyl phosphorodiimidazolate** has not been published in the form of single-crystal X-ray diffraction data. However, its structure can be reasonably predicted based on the analysis of its key precursor, phenyl phosphorodiamidate.

Predicted Geometry

The central phosphorus atom in **phenyl phosphorodiimidazolate** is expected to exhibit a tetrahedral geometry, similar to that observed in its precursor, phenyl phosphorodiamidate.^[1] The structure consists of a phenoxy group and two imidazole rings attached to the phosphoryl center. The P-N bonds are polarized, with the phosphorus atom being electrophilic and the nitrogen atoms of the imidazole rings being nucleophilic.^[1]

Physicochemical Properties

Key physicochemical properties of **phenyl phosphorodiimidazolate** are summarized in the table below.

| Property | Value | Reference |
|-------------------|---|----------------|
| CAS Number | 15706-68-0 | ^[1] |
| Molecular Weight | 274.21 g/mol | ^[1] |
| Molecular Formula | C ₁₂ H ₁₁ N ₄ O ₂ P | |
| InChI Key | CZOCTOSLXDLZLW- UHFFFAOYSA-N | ^[1] |

Structural Data of Phenyl Phosphorodiamidate (Precursor)

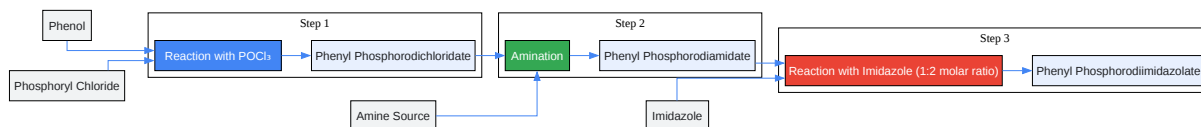
To provide insight into the probable geometry around the phosphorus center, the crystallographic data for the precursor, phenyl phosphorodiamidate, is presented. This data was obtained through single-crystal X-ray diffraction.^[1]

| Parameter | Value |
|---|--------------|
| Crystal System | Orthorhombic |
| Space Group | Pbca |
| a (Å) | 7.99 |
| b (Å) | 34.02 |
| c (Å) | 5.97 |
| Z | 8 |
| P=O Bond Length (Å) | 1.482 |
| P-O(C ₆ H ₅) Bond Length (Å) | 1.598 |

Data sourced from Benchchem.[1]

Synthesis of Phenyl Phosphorodiimidazolate

The synthesis of **phenyl phosphorodiimidazolate** is a multi-step process that begins with the reaction of phenol with phosphoryl chloride. The resulting phenyl phosphorodichloridate is then converted to phenyl phosphorodiamidate, which finally reacts with imidazole to yield the target compound.[1]



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Synthesis workflow for **phenyl phosphorodiimidazolate**.

Experimental Protocols

While specific, detailed protocols for the synthesis and characterization of **phenyl phosphorodiimidazolate** are not readily available in the literature, standard methodologies for similar organophosphorus compounds can be applied.

General Synthesis Protocol

The synthesis involves the nucleophilic substitution of the amino groups in phenyl phosphorodiamidate with imidazole.^[1]

- **Reaction Setup:** Phenyl phosphorodiamidate and imidazole (in a 1:2 molar ratio) are dissolved in a suitable anhydrous solvent (e.g., acetonitrile, THF) under an inert atmosphere (e.g., nitrogen or argon).
- **Reaction Conditions:** The reaction mixture is stirred at an appropriate temperature. The progress of the reaction can be monitored by techniques such as Thin Layer Chromatography (TLC) or ³¹P NMR spectroscopy.
- **Work-up:** Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The crude product is then subjected to purification.
- **Purification:** Recrystallization is a common method for purifying the final product. The choice of solvent is critical and should be determined empirically to ensure high purity of the crystalline product.^[1]

Structural Characterization Protocols

To obtain definitive structural data, single crystals of **phenyl phosphorodiimidazolate** would be required.

- **Crystal Growth:** Crystals can be grown by slow evaporation of a saturated solution of the purified compound in a suitable solvent or by vapor diffusion.
- **Data Collection:** A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a controlled temperature (often cryogenic to reduce thermal motion).

- **Structure Solution and Refinement:** The collected data is used to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and information about intermolecular interactions.

NMR spectroscopy is a powerful tool for confirming the structure in solution.

- **^1H NMR:** Would be used to identify the protons on the phenyl and imidazole rings. The chemical shifts and coupling constants would provide information about the electronic environment and connectivity of the protons.
- **^{13}C NMR:** Would be used to identify the carbon atoms in the molecule.
- **^{31}P NMR:** This is particularly informative for organophosphorus compounds. A single peak would be expected for **phenyl phosphorodiimidazolate**, and its chemical shift would be characteristic of the specific phosphorus environment.

Chemical Reactivity and Potential Applications

The chemical reactivity of **phenyl phosphorodiimidazolate** is influenced by several factors:

- **Electrophilic Phosphorus Center:** The phosphorus atom is electrophilic and susceptible to attack by nucleophiles.^[1]
- **Imidazole Rings:** The imidazole rings are susceptible to electrophilic substitution.^[1] The nitrogen atoms, particularly the pyridine-like N-3, have a lone pair of electrons that can participate in reactions.
- **Catalytic Activity:** The presence of both Brønsted acid and base functionalities (imidazole moieties and the phosphate group) suggests potential catalytic applications in acid-base mediated reactions.^[1]

The broader class of organophosphorus-imidazole compounds is of interest in medicinal chemistry and materials science.^[1]

Conclusion

Phenyl phosphorodiimidazolate is a molecule with interesting structural and chemical features. While a definitive crystal structure is yet to be published, its synthesis and properties

can be understood through the analysis of its precursors and the application of standard chemical principles. The experimental protocols outlined in this guide provide a framework for researchers to synthesize and characterize this compound, paving the way for further exploration of its potential applications in various scientific fields.

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References

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